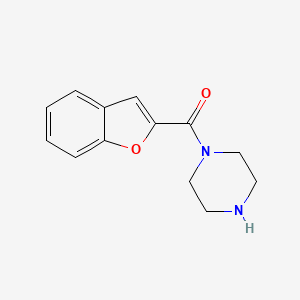

1-(1-Benzofuran-2-carbonyl)piperazine

CAS No.: 41717-31-1

Cat. No.: VC8363952

Molecular Formula: C13H14N2O2

Molecular Weight: 230.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 41717-31-1 |

|---|---|

| Molecular Formula | C13H14N2O2 |

| Molecular Weight | 230.26 g/mol |

| IUPAC Name | 1-benzofuran-2-yl(piperazin-1-yl)methanone |

| Standard InChI | InChI=1S/C13H14N2O2/c16-13(15-7-5-14-6-8-15)12-9-10-3-1-2-4-11(10)17-12/h1-4,9,14H,5-8H2 |

| Standard InChI Key | WJVXIKZHQABTJB-UHFFFAOYSA-N |

| SMILES | C1CN(CCN1)C(=O)C2=CC3=CC=CC=C3O2 |

| Canonical SMILES | C1CN(CCN1)C(=O)C2=CC3=CC=CC=C3O2 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

1-(1-Benzofuran-2-carbonyl)piperazine features a benzofuran ring (a fused benzene and furan system) linked via a carbonyl group to a piperazine moiety. The IUPAC name, 1-benzofuran-2-yl(piperazin-1-yl)methanone, reflects this arrangement . Key structural descriptors include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 230.26 g/mol |

| SMILES | C1CN(CCN1)C(=O)C2=CC3=CC=CC=C3O2 |

| InChIKey | WJVXIKZHQABTJB-UHFFFAOYSA-N |

The planar benzofuran system enables π-π interactions, while the piperazine group provides conformational flexibility and hydrogen-bonding capacity .

Synthesis and Industrial Availability

Synthetic Routes

The most common synthesis involves reacting benzofuran-2-carbonyl chloride with piperazine under anhydrous conditions :

This reaction typically proceeds in dichloromethane or THF with triethylamine as a base, yielding purities >95% after recrystallization . Alternative methods include coupling benzofuran-2-carboxylic acid with piperazine via carbodiimide-mediated activation .

| Parameter | Typical Value |

|---|---|

| Purity (HPLC) | ≥98% |

| Storage Conditions | 2–8°C, desiccated |

| Packaging | Amber glass vials |

Prices range from $50–$200 per gram, depending on scale and purity .

Pharmacological Applications and Mechanisms

Anti-Inflammatory Activity

In LPS-stimulated RAW-264.7 macrophages, benzofuran-piperazine hybrids inhibit nitric oxide (NO) production, a key inflammatory mediator. Derivative 16 (structurally analogous to 1-(1-benzofuran-2-carbonyl)piperazine) demonstrated an of 5.28 μM for NO suppression, outperforming reference compounds . Mechanistically, this involves downregulating iNOS and COX-2 expression via NF-κB pathway inhibition .

Neuropharmacological Prospects

Though direct evidence is limited, structural analogs of 1-(1-benzofuran-2-carbonyl)piperazine modulate serotonin and dopamine receptors, suggesting potential applications in neurological disorders.

| Hazard Statement | Risk Description |

|---|---|

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Protective Measures

Recommended precautions include:

-

Use of nitrile gloves and safety goggles

-

Handling in a fume hood with local exhaust ventilation

-

Storage away from oxidizers and strong acids

First-aid measures for exposure involve rinsing skin/eyes with water and seeking medical attention for ingestion.

Recent Advances and Future Directions

Hybrid Drug Development

Recent studies (2016–2025) focus on conjugating 1-(1-benzofuran-2-carbonyl)piperazine with chalcones, quinazolines, or metal complexes to enhance bioavailability and target specificity . For instance, platinum(II) hybrids show 10-fold increased cytotoxicity compared to cisplatin in glioblastoma models .

Computational Modeling

Molecular docking simulations predict strong binding affinity ( nM) between benzofuran-piperazine derivatives and the EGFR kinase domain, guiding rational drug design .

Regulatory Status

As of 2025, no FDA-approved drugs contain this compound, though it remains a key intermediate in preclinical trials for inflammatory and oncological indications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume